1-(3-Fluoro-4-piperazin-1-ylphenyl)butan-1-one
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Overview
Description
1-(3-Fluoro-4-piperazin-1-ylphenyl)butan-1-one is an organic compound with the molecular formula C14H19FN2O This compound is characterized by the presence of a fluorine atom, a piperazine ring, and a butanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-piperazin-1-ylphenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroaniline and 1-bromo-4-chlorobutane.
Formation of Intermediate: 3-fluoroaniline reacts with 1-bromo-4-chlorobutane in the presence of a base such as potassium carbonate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with piperazine in the presence of a solvent like ethanol to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-piperazin-1-ylphenyl)butan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-piperazin-1-ylphenyl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-piperazin-1-ylphenyl)butan-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially affecting neurotransmitter pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may influence central nervous system activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanone
- 1-(3-Fluoro-4-piperazin-1-ylphenyl)propan-1-one
Uniqueness
1-(3-Fluoro-4-piperazin-1-ylphenyl)butan-1-one is unique due to its specific combination of a fluorine atom, piperazine ring, and butanone group. This unique structure may confer distinct biological and chemical properties compared to its analogs, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-fluoro-4-piperazin-1-ylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-3-14(18)11-4-5-13(12(15)10-11)17-8-6-16-7-9-17/h4-5,10,16H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZJTBHRJSBKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCNCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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